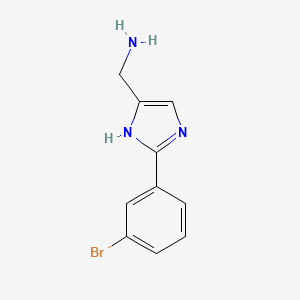
(2-(3-Bromophenyl)-1H-imidazol-5-YL)methanamine
Description
1-[2-(3-BROMOPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is a chemical compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
[2-(3-bromophenyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10BrN3/c11-8-3-1-2-7(4-8)10-13-6-9(5-12)14-10/h1-4,6H,5,12H2,(H,13,14) |
InChI Key |
QWNXSRIKTKPAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(N2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(3-BROMOPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzylamine and imidazole derivatives.
Reaction Conditions: The reaction is carried out under inert gas (e.g., nitrogen or argon) to prevent oxidation. Solvents like chloroform or dichloromethane are commonly used.
Synthetic Route: One common method involves the reaction of 3-bromobenzylamine with an imidazole derivative in the presence of a base such as triethylamine. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-[2-(3-BROMOPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol or methanol.
Scientific Research Applications
1-[2-(3-BROMOPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-BROMOPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-[2-(3-BROMOPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE can be compared with other similar compounds:
1-(2-(1H-INDOL-3-YL)ETHYL)-3-(4-BROMOPHENYL)THIOUREA: This compound also contains a bromophenyl group and an imidazole-like structure but differs in its thiourea linkage.
3-BROMOBENZYLAMINE: A simpler compound with a bromophenyl group attached to an amine, lacking the imidazole ring.
IMIDAZOLE DERIVATIVES: Compounds with various substituents on the imidazole ring, which may exhibit different biological activities and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


